Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15857940
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O2 |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H20N2O2/c1-14-7-5-10-16(19-14)17-11-6-12-20(17)18(21)22-13-15-8-3-2-4-9-15/h2-5,7-10,17H,6,11-13H2,1H3 |
| Standard InChI Key | UPAILPLVYQDKCL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring and a pyridine moiety, which are crucial for its chemical and biological properties. This compound has been noted for its potential applications in medicinal chemistry, particularly due to its structural characteristics that may exhibit biological activity.
Synthesis Overview
-
General Approach: Synthesis typically involves forming the pyrrolidine core and attaching the pyridine moiety through appropriate coupling reactions.
-
Challenges: Common challenges in synthesizing pyrrolidine derivatives include achieving high yields and maintaining structural integrity during the synthesis process.
Applications and Potential Uses
Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate, like other pyrrolidine derivatives, may have potential applications in medicinal chemistry. These compounds are often studied for their biological activities, which can be tailored by modifying the pyridine or pyrrolidine moieties.
Potential Applications
-
Medicinal Chemistry: The compound's structure suggests it could serve as a pharmacophore in drug design, particularly for neurological or metabolic disorders.
-
Biological Activity: Modifications in the pyridine or pyrrolidine rings can significantly alter biological activity, indicating potential for unique pharmacological properties.
Chemical Data
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| Molecular Weight | Approximately 300 g/mol (estimated) |
| Chemical Class | Pyrrolidine derivative |
| Functional Groups | Ester, Pyridine, Pyrrolidine |
Biological Data
-
Biological Activity: Potential for biological activity due to its structural features, but specific data is not available.
-
Mechanism of Action: Not fully elucidated; hypothesized to involve interactions with specific molecular targets.
Future Research Directions
-
Synthesis Optimization: Developing more efficient synthesis protocols to improve yields and scalability.
-
Pharmacological Studies: Investigating the compound's interactions with biological targets to elucidate its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume